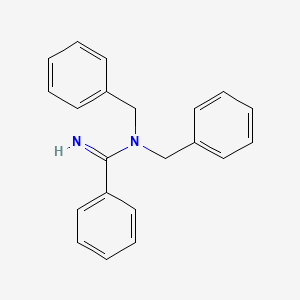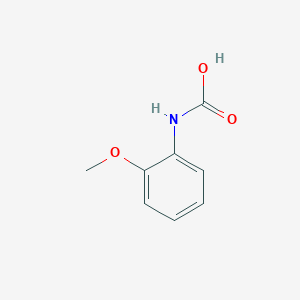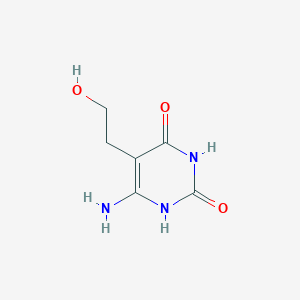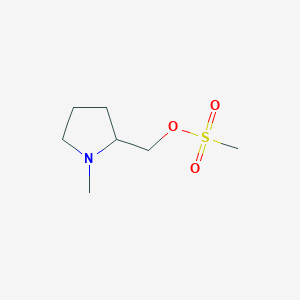
(1-Methylpyrrolidin-2-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate is a chemical compound with the molecular formula C7H15NO3S. It is known for its role as a precursor in various chemical reactions and its applications in different scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and a methanesulfonate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate typically involves the reaction of 1-Methyl-2-pyrrolidinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 1-Methyl-2-pyrrolidinemethanol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: 1-Methyl-2-pyrrolidinecarboxylic acid.
Reduction: 1-Methyl-2-pyrrolidinemethanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins and enzymes, influencing their activity. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
相似化合物的比较
1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate can be compared with other similar compounds such as:
1-Methyl-2-pyrrolidinemethanol: Lacks the methanesulfonate group, making it less reactive in substitution reactions.
2-Pyrrolidinemethanol: Lacks the methyl group on the pyrrolidine ring, affecting its steric and electronic properties.
1-Methyl-2-pyrrolidinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, altering its reactivity and solubility.
The uniqueness of 1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C7H15NO3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC 名称 |
(1-methylpyrrolidin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H15NO3S/c1-8-5-3-4-7(8)6-11-12(2,9)10/h7H,3-6H2,1-2H3 |
InChI 键 |
OWHLBMIKCGVFPT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


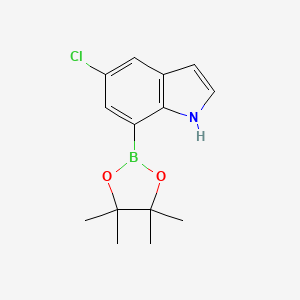
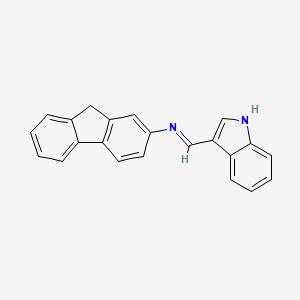
![4-[(Azetidin-1-yl)methyl]piperidin-4-ol](/img/structure/B13996659.png)
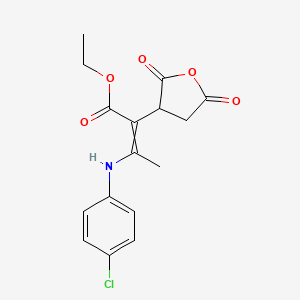

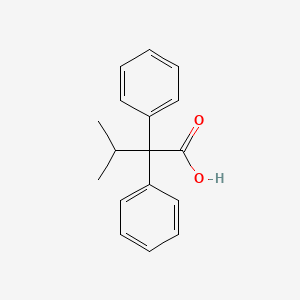
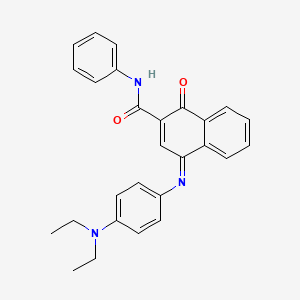
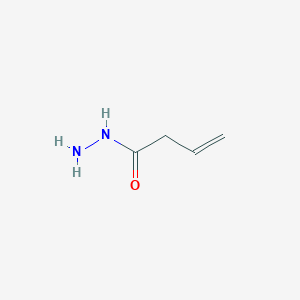
![3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile](/img/structure/B13996689.png)

